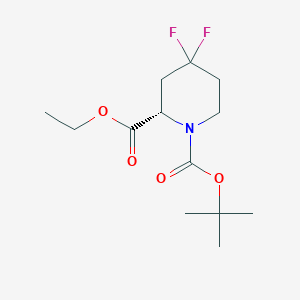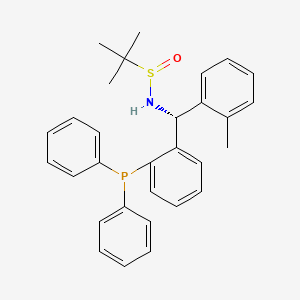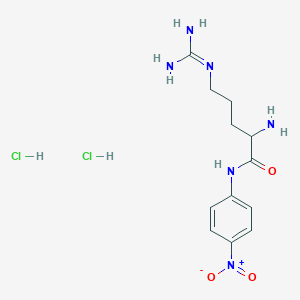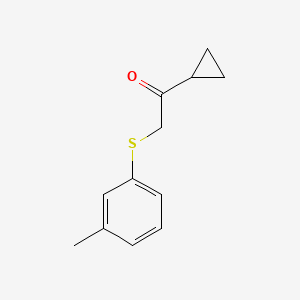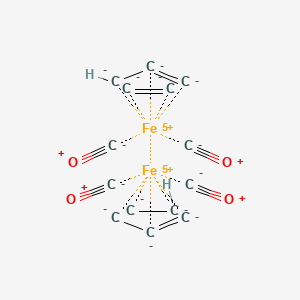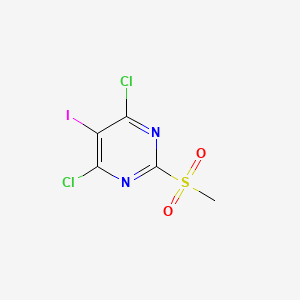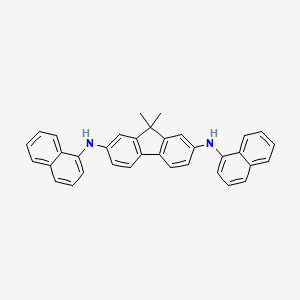
9,9-Dimethyl-N2,N7-di(naphthalen-1-yl)-9H-fluorene-2,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dimethyl-N2,N7-di(naphthalen-1-yl)-9H-fluorene-2,7-diamine is a complex organic compound that belongs to the class of fluorene derivatives This compound is characterized by its unique structure, which includes two naphthalen-1-yl groups attached to the nitrogen atoms at positions 2 and 7 of the fluorene core The presence of the 9,9-dimethyl groups further enhances its stability and reactivity
Méthodes De Préparation
The synthesis of 9,9-Dimethyl-N2,N7-di(naphthalen-1-yl)-9H-fluorene-2,7-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available fluorene and naphthalene derivatives.
Formation of Intermediate: The fluorene core is first functionalized at positions 2 and 7 through halogenation or other suitable reactions.
Coupling Reaction: The functionalized fluorene is then subjected to a coupling reaction with naphthalen-1-yl amine derivatives under palladium-catalyzed conditions.
Final Modification:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
9,9-Dimethyl-N2,N7-di(naphthalen-1-yl)-9H-fluorene-2,7-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9,9-Dimethyl-N2,N7-di(naphthalen-1-yl)-9H-fluorene-2,7-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent photophysical properties.
Mécanisme D'action
The mechanism by which 9,9-Dimethyl-N2,N7-di(naphthalen-1-yl)-9H-fluorene-2,7-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic regulation. Detailed studies are required to fully elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar compounds to 9,9-Dimethyl-N2,N7-di(naphthalen-1-yl)-9H-fluorene-2,7-diamine include:
- 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine
- N- [4- (2-naphthyl) phenyl] -9,9-dimethylfluoren-2-amine
- N- (9,9-Dimethylfluorene-2-yl) -9,9-Diphenylfluorene-2-amine
These compounds share structural similarities but differ in the nature and position of substituents. The unique combination of naphthalen-1-yl groups and 9,9-dimethyl groups in this compound imparts distinct chemical and physical properties, making it particularly valuable in specific applications.
Propriétés
Formule moléculaire |
C35H28N2 |
|---|---|
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
9,9-dimethyl-2-N,7-N-dinaphthalen-1-ylfluorene-2,7-diamine |
InChI |
InChI=1S/C35H28N2/c1-35(2)31-21-25(36-33-15-7-11-23-9-3-5-13-27(23)33)17-19-29(31)30-20-18-26(22-32(30)35)37-34-16-8-12-24-10-4-6-14-28(24)34/h3-22,36-37H,1-2H3 |
Clé InChI |
RRTQLQJTMGZTPV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)NC3=CC=CC4=CC=CC=C43)C5=C1C=C(C=C5)NC6=CC=CC7=CC=CC=C76)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B13649606.png)
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B13649611.png)

![1-[(2-Fluorophenyl)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13649622.png)
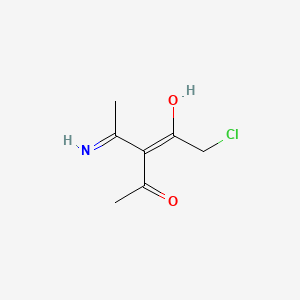
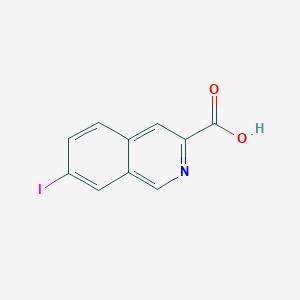

![6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13649635.png)
